molecular formula C12H14BrNO B1448601 1-(3-Bromo-5-methylbenzoyl)pyrrolidine CAS No. 1873196-38-3

1-(3-Bromo-5-methylbenzoyl)pyrrolidine

Cat. No. B1448601
CAS RN: 1873196-38-3
M. Wt: 268.15 g/mol
InChI Key: QKFPPSMNZQLOFB-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylbenzoyl)pyrrolidine is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol .


Synthesis Analysis

Pyrrolidine, the core structure of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine, is a versatile scaffold in drug discovery. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidines can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine consists of a pyrrolidine ring attached to a 3-bromo-5-methylbenzoyl group .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core structure in “1-(3-Bromo-5-methylbenzoyl)pyrrolidine,” is widely utilized in medicinal chemistry due to its versatility and biological relevance. This compound can serve as a scaffold for developing novel biologically active compounds. Its stereochemistry and non-planarity contribute to the three-dimensional coverage of the pharmacophore space, enhancing target selectivity .

Antiviral Therapeutics: Nucleoside Analog Development

Pyrrolidine-functionalized nucleoside analogs have shown promise in antiviral therapy. The structural modification of nucleosides with pyrrolidine rings, as seen in “1-(3-Bromo-5-methylbenzoyl)pyrrolidine,” can lead to the inhibition of viral reverse transcriptases, offering a pathway for developing new antiviral drugs .

Anticancer Agents: DNA Polymerase Inhibition

Similar to its antiviral applications, pyrrolidine derivatives can act as inhibitors of mammalian DNA polymerases. By interfering with DNA replication, these compounds, including “1-(3-Bromo-5-methylbenzoyl)pyrrolidine,” could be potent anticancer agents, blocking the growth of cancer cells .

Organic Synthesis: Pyrrole Ring Construction

The pyrrolidine ring is an intermediate in the synthesis of pyrroles, which have significant pharmaceutical applications. The bromo and methyl groups in “1-(3-Bromo-5-methylbenzoyl)pyrrolidine” offer reactive sites for further functionalization, aiding in the construction of complex pyrrole-based molecules .

Enantioselective Catalysis: Stereogenic Centers

The stereogenic centers in pyrrolidine derivatives make them suitable for use in enantioselective catalysis. “1-(3-Bromo-5-methylbenzoyl)pyrrolidine” can be used to induce chirality in synthesized compounds, which is crucial for the pharmaceutical industry .

Neurological Disorders: Modulation of Neurotransmitter Activity

Pyrrolidine derivatives have been explored for their potential to modulate neurotransmitter activity, which can be beneficial in treating neurological disorders. The structural features of “1-(3-Bromo-5-methylbenzoyl)pyrrolidine” may allow it to interact with neural receptors or enzymes .

Material Science: Organic Electronic Components

The electronic properties of pyrrolidine rings can be harnessed in material science, particularly in the development of organic electronic components. “1-(3-Bromo-5-methylbenzoyl)pyrrolidine” could be a precursor for materials with specific conductivity or photovoltaic properties .

Bioconjugation: Tagging and Tracking Biomolecules

Functional groups in “1-(3-Bromo-5-methylbenzoyl)pyrrolidine” can be used for bioconjugation, attaching the compound to biomolecules for tagging or tracking purposes. This application is valuable in biochemical studies and diagnostics .

Mechanism of Action

Pyrrolidine derivatives, which include 1-(3-Bromo-5-methylbenzoyl)pyrrolidine, are present in many natural products and pharmacologically important agents. They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Future Directions

Pyrrolidine derivatives, including 1-(3-Bromo-5-methylbenzoyl)pyrrolidine, have shown promise in various areas of pharmacology, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and more . This suggests that these compounds could be valuable in the development of new therapeutic agents.

properties

IUPAC Name

(3-bromo-5-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-6-10(8-11(13)7-9)12(15)14-4-2-3-5-14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFPPSMNZQLOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-methylbenzoyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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